molecular formula C14H20N2O4 B1626671 2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide CAS No. 63648-89-5

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide

Cat. No.: B1626671
CAS No.: 63648-89-5
M. Wt: 280.32 g/mol
InChI Key: PPSQDHWNGIKSRV-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

63648-89-5

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(phenylmethoxyamino)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-9-12(17)16-19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

PPSQDHWNGIKSRV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)NOCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

O-Benzylhydroxylamine hydrochloride (15.0 g, 93.8 mMol) was dissolved in methanol (150 ml) and added to a solution of potassium hydroxide (5.27 g, 93.8 mMol) in methanol (50 ml). The resulting mixture was cooled, filtered, evaporated, dissolved in tetrahydrofuran (25 ml) and filtered as solution A. t-Butyloxycarbonyl glycine (16.4 g, 93.8 mMol) was dissolved in tetrahydrofuran (75 ml), triethylamine (13.2 ml, 93.8 mMol) added and the solution cooled to -10° C. with dry ice/ethanol. Iso-butyl chloroformate (12.2 ml, 93.8 mMol) was added and the solution stirred cold 2 minutes, before adding solution A dropwise. The mixture was stirred cold 1 hour and at room temperature 2 hours, filtered, evaporated, dissolved in ethyl acetate (100 ml), washed with water (3× 50 ml), dried over magnesium sulfate and evaporated to an oil.
Name
O-Benzylhydroxylamine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

HCl·NH2OBzl (11.2 g; 70.2 mmol) was suspended in DMF (100 ml) and TEA (11.2 ml; 80.0 mmol) was added dropwise under ice-cooling. HOBt (7.43 g; 55.0 mmol) and Boc-Gly-OH (8.76 g; 50.0 mmol) were then added and the mixture was cooled with a coolant at -20° C. DCC (14.5 g; 70.2 mmol) dissolved in CH2Cl2 (70 ml) was added dropwise. After the dropwise addition, the reaction was allowed to proceed for 1 hour at -10° C. and overnight in a refrigerator. Insolubles were filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in AcOEt and then washed successively with water, 1N-HCl, water, 10% Na2CO3 and water. The solution was dried over anhydrous MgSO4 and the solvent was distilled off under reduced pressure. The residue was purified by chromatography on silica gel (Fuji Davison BW 200, 300 g; eluted with AcOEt: n-Hexane (=1:1) mixed solvent) to give Boc-Gly-NHOBzl (13 g; 93%) as a pale yellow oil.
[Compound]
Name
HCl·NH2OBzl
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.43 g
Type
reactant
Reaction Step Three
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
93%

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